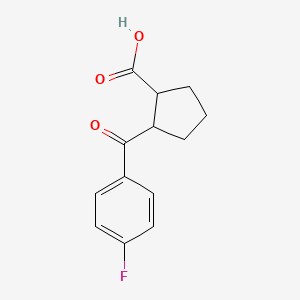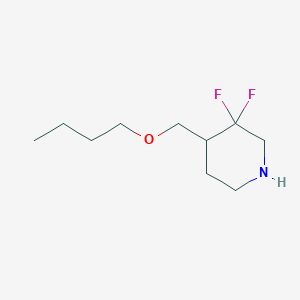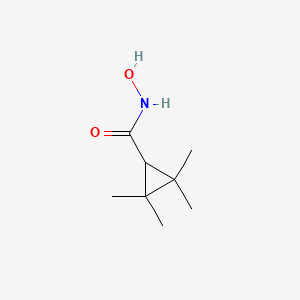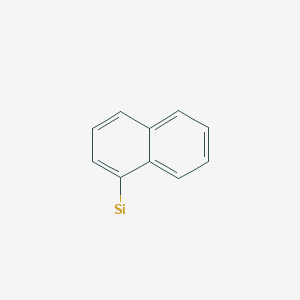
Silane, 1-naphthalenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, 1-naphthalenyl- is an organosilicon compound with the molecular formula C10H10Si. It consists of a naphthalene ring bonded to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane, 1-naphthalenyl- can be synthesized through several methods. One common approach involves the reaction of naphthalene with chlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods: Industrial production of silane compounds often involves the use of high-purity reagents and controlled reaction environments. The process may include steps such as distillation and purification to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions: Silane, 1-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert silane to simpler silanes or silicon-containing compounds.
Substitution: The silicon atom can participate in substitution reactions, where other groups replace the naphthalenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated silanes and organometallic reagents are typical for substitution reactions.
Major Products:
Oxidation: Silanol and siloxane derivatives.
Reduction: Simpler silanes or silicon-containing compounds.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, 1-naphthalenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Potential use in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives .
Mechanism of Action
The mechanism of action of silane, 1-naphthalenyl- involves its ability to act as a radical H-donor or hydride donor. This property makes it useful in various reduction reactions. The silicon atom’s affinity for oxygen and fluorine also plays a crucial role in its reactivity. The compound can participate in radical reactions, hydrosilylation, and other processes, making it versatile in organic synthesis .
Comparison with Similar Compounds
Silane, trimethyl-1-naphthalenyl- (C13H16Si): Similar structure but with three methyl groups attached to the silicon atom.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Phenylsilanes: Such as diphenylsilane and triphenylsilane, which have phenyl groups attached to the silicon atom .
Uniqueness: Silane, 1-naphthalenyl- is unique due to its naphthalene ring, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications where other silanes may not be as effective .
Properties
InChI |
InChI=1S/C10H7Si/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTICCZNRCBKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[Si] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959202 |
Source


|
| Record name | (Naphthalen-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38274-75-8 |
Source


|
| Record name | Silane, 1-naphthalenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038274758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC170013 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Naphthalen-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14118423.png)
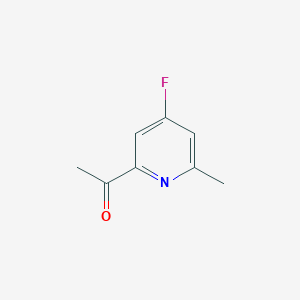
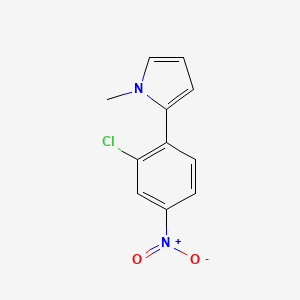
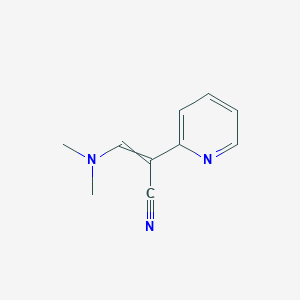
![(E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one](/img/structure/B14118443.png)
![[5-Bromo-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14118444.png)
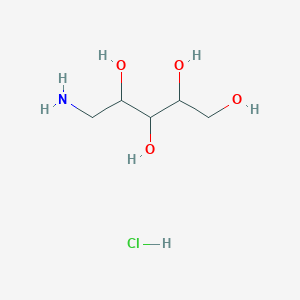
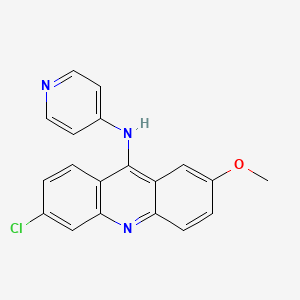

![N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline](/img/structure/B14118476.png)
